2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Descripción

Molecular Geometry and Crystallographic Analysis

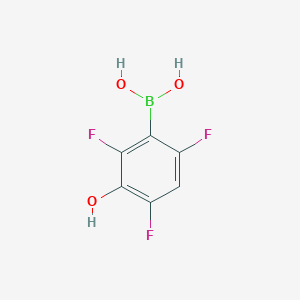

2,4,6-Trifluoro-3-hydroxyphenylboronic acid (C₆H₄BF₃O₃) exhibits a planar aromatic ring with three fluorine atoms at positions 2, 4, and 6, and a hydroxyl group at position 3. The boronic acid moiety (-B(OH)₂) is attached to the benzene ring at position 1.

Crystallographic Features

- Molecular Conformation : The boronic acid group adopts a trigonal planar geometry (sp² hybridized boron) in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent fluorine atoms. For example, in related trifluoromethoxyphenylboronic acids, the dihedral angle C–B–O–H is approximately 26.5°, indicating moderate distortion from planarity due to steric and electronic effects.

- Supramolecular Interactions : The compound forms hydrogen-bonded dimers in the crystal lattice, analogous to non-fluorinated phenylboronic acids. However, the electron-withdrawing fluorine substituents reduce hydrogen bond strength compared to hydroxy or methoxy groups.

Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| B–O (boronic acid) | 1.35–1.40 | |

| C–F (aromatic ring) | 1.33–1.35 | |

| O–H (hydroxyl) | 0.84–0.86 | |

| Dihedral angle (C–B–O–H) | ~26.5° |

Electronic Structure and Hybridization Effects

The electronic properties of this compound are dominated by the electron-withdrawing fluorine atoms and the boronic acid group.

DFT Calculations

Propiedades

IUPAC Name |

(2,4,6-trifluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUKEGVNXUPRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674645 | |

| Record name | (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-37-1 | |

| Record name | (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluoro-3-hydroxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid typically involves the reaction of 2,4,6-trifluorophenol with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The boronic acid group can be reduced to form a borane derivative.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of trifluoromethyl ketones or aldehydes.

Reduction: Formation of borane derivatives.

Substitution: Formation of substituted phenylboronic acids with various functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions:

Boronic acids are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds. The presence of trifluoromethyl and hydroxy groups in 2,4,6-trifluoro-3-hydroxyphenylboronic acid enhances its reactivity and selectivity in these reactions.

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Aryl halide + this compound | Pd catalyst, base | Up to 95 |

| Dehydrative Amidation | Carboxylic acid + amine | Catalyst: 2,4-Bis(trifluoromethyl)phenylboronic acid | High yields |

The compound has been noted for its role in synthesizing complex organic molecules through these reactions, facilitating the formation of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Drug Development:

The unique electronic properties of this compound make it a valuable building block in drug design. Its ability to form reversible covalent bonds with diols makes it useful for developing sensors and therapeutic agents targeting biomolecules.

Case Study: Fluorescence Sensors

Recent studies have highlighted the use of boronic acids in developing fluorescence sensors for detecting glucose and other biomolecules. For instance, a novel fluorescence sensor was synthesized that exhibited significant fluorescence enhancement upon binding with boronic acids, including this compound. This property is leveraged for real-time monitoring of glucose levels in biological samples .

Environmental Applications

Detection of Pollutants:

Boronic acids can be utilized in environmental chemistry for detecting phenolic compounds and other pollutants. The high sensitivity of sensors developed using boronic acids allows for the detection of trace amounts of contaminants in water sources.

| Application | Target Compound | Detection Method | Sensitivity |

|---|---|---|---|

| Water Quality Monitoring | Phenolic pollutants | Fluorescence spectroscopy | ppb levels |

| Soil Analysis | Pesticide residues | HPLC with UV detection | Low ppm levels |

Material Science

Polymer Chemistry:

In material science, boronic acids are used to create polymeric materials with specific functionalities. The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability.

Case Study: Boron-Doped Polymers

Research has shown that polymers doped with boronic acids exhibit improved properties for applications in electronics and photonics due to their unique electronic characteristics .

Mecanismo De Acción

The mechanism of action of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, allowing it to interact effectively with hydrophobic regions of biological molecules .

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The following table compares 2,4,6-Trifluoro-3-hydroxyphenylboronic acid with key analogs:

Reactivity and Electronic Effects

- Electron-Withdrawing Substituents: Fluorine atoms in this compound lower the electron density of the phenyl ring, accelerating transmetallation in Suzuki reactions compared to non-fluorinated analogs like phenylboronic acid .

- Hydroxyl Group: The 3-OH substituent enables hydrogen bonding, improving solubility in polar solvents (e.g., DMSO or methanol) and stabilizing transition states in catalysis .

Acidic Properties

The hydroxyl group in this compound increases acidity (pKa ~8–9) compared to non-hydroxylated analogs like 2,4,6-Trifluorophenylboronic acid (pKa ~9–10). This acidity facilitates deprotonation in basic reaction conditions, enhancing reactivity with palladium catalysts .

Actividad Biológica

2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a boronic acid derivative characterized by the presence of trifluoromethyl groups and a hydroxyl functional group attached to a phenyl ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly as a biochemical probe and in drug development.

The molecular formula of this compound is C₆H₄BClF₃O₂. The trifluoromethyl groups enhance its electronic properties, contributing to its unique reactivity and interaction capabilities with biological molecules.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The boronic acid group can be reduced to form borane derivatives.

- Substitution : Fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in designing enzyme inhibitors. The trifluoromethyl groups enhance the compound's stability and lipophilicity, allowing effective interactions with hydrophobic regions of biological molecules .

In Vitro Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Enzyme Inhibition : Its ability to inhibit certain enzymes has been explored, showing promise in the development of drugs targeting cancer and other diseases. For example, it has been investigated for its role as a selective inhibitor of CDK9, which is implicated in cancer progression .

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Case Studies

- Cancer Research : In studies involving xenograft models, compounds similar to this compound demonstrated significant antitumor activity. The compound's ability to modulate kinase activity has been linked to reduced tumor growth rates .

- Neuroprotective Effects : The compound has shown potential in inhibiting cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer’s. In vitro studies indicated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a possible therapeutic role .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,4,6-Trifluorophenylboronic acid | Lacks hydroxyl group; fluorinated | Moderate enzyme inhibition |

| 3-Hydroxyphenylboronic acid | Hydroxyl group present; no fluorination | Antioxidant properties |

| 3-Methoxy-2,4,6-trifluorophenylboronic acid | Methoxy group may alter reactivity | Potential enzyme inhibition |

The unique combination of both hydroxyl and boronic acid groups in this compound provides distinct reactivity compared to its analogs. This allows for additional hydrogen bonding capabilities and enhanced interaction with biological targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid to improve yield and purity?

- Methodology : Utilize Suzuki-Miyaura coupling protocols with halogenated precursors (e.g., 2-fluoro-6-methoxyphenylboronic acid derivatives) under inert conditions . Monitor reaction progress via HPLC or TLC. Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography with silica gel can enhance purity. For fluorinated analogs, ensure anhydrous conditions to prevent hydrolysis of the boronic acid group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use NMR to confirm fluorine substitution patterns and NMR to verify boronic acid integrity .

- FT-IR : Identify B–O (1340–1310 cm) and O–H (broad peak ~3200 cm) stretching vibrations .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns .

Q. How can researchers address solubility challenges in aqueous reaction systems?

- Methodology : Employ co-solvents like DMF or THF to enhance solubility. For pH-sensitive reactions, buffer systems (e.g., phosphate buffer, pH 7–9) stabilize the boronic acid moiety. Alternatively, synthesize pinacol esters to improve hydrophobicity and stability during cross-coupling reactions .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic structure and reactivity of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (FMOs), electrostatic potential maps, and solvation energies. Compare with experimental vibrational spectra (e.g., IR/Raman) to validate computational models . Molecular docking studies can predict binding affinities for biochemical applications, such as lectin inhibition .

Q. How can contradictory data on reaction kinetics in fluorinated boronic acids be resolved?

- Methodology : Conduct systematic kinetic studies under controlled conditions (temperature, solvent, catalyst loading). Use Arrhenius plots to compare activation energies. For fluorinated systems, account for electron-withdrawing effects of fluorine on boronic acid reactivity. Cross-reference with crystallographic data (e.g., XRD) to correlate steric/electronic effects with reaction rates .

Q. What are the mechanistic implications of fluorine substitution on Suzuki-Miyaura coupling efficiency?

- Methodology : Compare catalytic turnover rates for this compound with non-fluorinated analogs. Use Hammett substituent constants (, ) to quantify electronic effects. Fluorine’s -I/+M duality may reduce oxidative addition barriers in Pd-catalyzed systems. Validate via in situ NMR monitoring .

Safety and Handling

Q. What precautions are critical for handling fluorinated boronic acids in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.